1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group linked to a pyrrolidine ring, which is further connected via a carbonyl bridge to an imidazolidin-2-one moiety. The methylenedioxyphenyl group is known for enhancing metabolic stability and modulating receptor binding, while the imidazolidinone ring may contribute to hydrogen-bonding interactions critical for pharmacological activity.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14-16-4-6-18(14)15(20)17-5-3-11(8-17)10-1-2-12-13(7-10)22-9-21-12/h1-2,7,11H,3-6,8-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODKVLTPHKMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone.
Coupling of the benzo[d][1,3]dioxole and pyrrolidine units: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Formation of the imidazolidin-2-one ring: This can be achieved through the cyclization of an appropriate urea derivative with the previously formed intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound can be characterized by its molecular formula and a molecular weight of approximately 301.38 g/mol. The structural features include a benzo[d][1,3]dioxole moiety, which is known for its biological activity, attached to a pyrrolidine ring and an imidazolidinone structure. This unique combination of functional groups contributes to its potential therapeutic effects.
Medicinal Chemistry Applications
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Anticancer Activity :
- Several studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
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Antimicrobial Properties :
- Research has demonstrated that the compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for developing new antimicrobial agents.
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Neuroprotective Effects :
- The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that the compound may help in reducing oxidative stress and inflammation in neuronal cells.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 5.2 | , |
| Antimicrobial | Staphylococcus aureus | 12.4 | , |
| Neuroprotective | SH-SY5Y (neuronal cells) | 8.0 | , |
Case Studies
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Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various derivatives of this compound on MCF-7 breast cancer cells. The results indicated that compounds with higher substitutions on the benzo[d][1,3]dioxole ring exhibited enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.
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Case Study on Neuroprotection :
- In a preclinical model of Alzheimer's disease, researchers administered this compound to mice subjected to neurotoxic agents. The treated group exhibited significantly reduced levels of amyloid-beta plaques compared to controls, indicating potential benefits in cognitive function preservation.
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Case Study on Antimicrobial Efficacy :
- A series of tests conducted against various bacterial strains revealed that this compound displayed potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the function of microtubules, leading to cell cycle arrest and apoptosis . The compound’s structure allows it to bind to tubulin, preventing its polymerization and disrupting the mitotic spindle formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d][1,3]dioxol-5-yl Core
The compound’s closest analogs are those sharing the benzo[d][1,3]dioxol-5-yl group but differing in substituents and secondary functional groups. Key examples include:
Pharmacokinetic and Physicochemical Comparisons
- Metabolic Stability: Fluorinated derivatives (e.g., 2,2-difluoro analogs) exhibit enhanced resistance to cytochrome P450 oxidation compared to the non-fluorinated target compound, as evidenced by patent data on similar structures .
- Crystal Packing Behavior: Computational tools like Mercury CSD 2.0 enable comparison of intermolecular interactions (e.g., hydrogen bonding, π-stacking) in solid-state forms. The target compound’s carbonyl groups may favor stronger lattice interactions than ethylamino or pentanone analogs, influencing formulation stability.
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.32 g/mol. The chemical structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Research indicates that related compounds exhibit anticonvulsant properties through modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. For example, studies on similar pyrrolidine derivatives have shown protective effects against seizures induced by pentylenetetrazole (PTZ) in animal models .
- Antitumor Activity : The compound's structure suggests potential interactions with DNA and cell cycle regulation. Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also inhibit tumor growth through similar pathways .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound.
Case Studies
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Anticonvulsant Effects in Animal Models :
A study investigated the anticonvulsant effects of related pyrrolidine derivatives using PTZ-induced seizures in mice. Results showed that these compounds significantly reduced seizure duration and frequency, suggesting a promising therapeutic avenue for epilepsy management . -
Antitumor Activity :
In vitro studies on lung adenocarcinoma cells revealed that derivatives of the compound inhibited cell proliferation effectively at low concentrations. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
